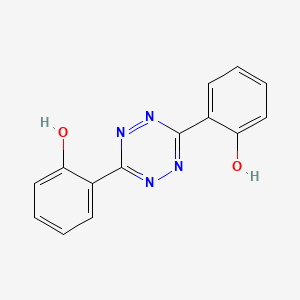
6,6'-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) is a complex organic compound featuring a tetrazine core linked to two cyclohexa-2,4-dien-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrazine derivative with cyclohexa-2,4-dien-1-one in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications .
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted tetrazine derivatives .
Scientific Research Applications
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: A tetrazine derivative with similar structural features but different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: Another tetrazine compound with phenyl groups instead of cyclohexa-2,4-dien-1-one moieties
Uniqueness
6,6’-(1,2-Dihydro-1,2,4,5-tetrazine-3,6-diylidene)di(cyclohexa-2,4-dien-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
671803-36-4 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[6-(2-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol |
InChI |
InChI=1S/C14H10N4O2/c19-11-7-3-1-5-9(11)13-15-17-14(18-16-13)10-6-2-4-8-12(10)20/h1-8,19-20H |
InChI Key |
RFNPNYXYAQDVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
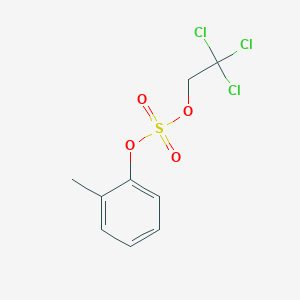
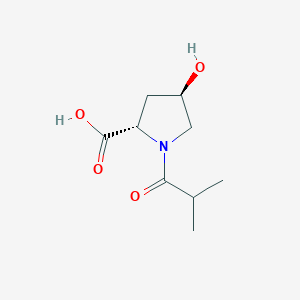
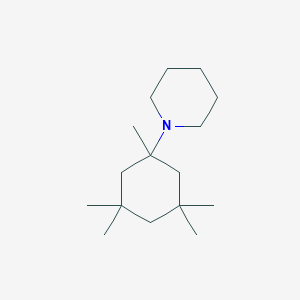

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
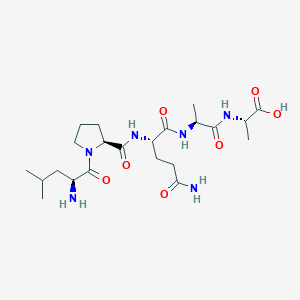
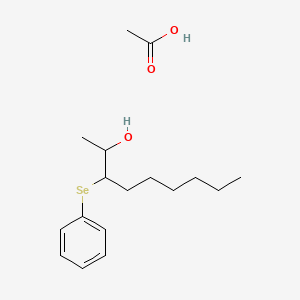
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
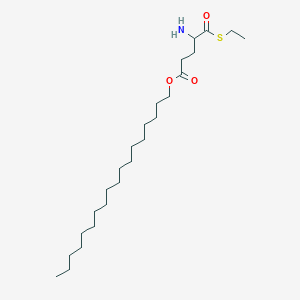
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
